2,4-Difluoro-1,3,5-trichlorobenzene
Description
Properties
Molecular Formula |
C6HCl3F2 |
|---|---|
Molecular Weight |
217.4 g/mol |
IUPAC Name |
1,3,5-trichloro-2,4-difluorobenzene |
InChI |
InChI=1S/C6HCl3F2/c7-2-1-3(8)6(11)4(9)5(2)10/h1H |
InChI Key |
FKAPHOWNHUKXRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)F)Cl)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Key distinctions :
- Electron-withdrawing effects : Fluorine is more electronegative than chlorine, enhancing the electron-deficient nature of the aromatic ring in 2,4-difluoro-1,3,5-trichlorobenzene. This may reduce nucleophilic substitution reactivity compared to 1,3,5-trichlorobenzene.
- Steric effects: The smaller size of fluorine vs.
Reactivity in Methoxycarbonylation
Evidence from competitive methoxycarbonylation reactions (Table 1) highlights the impact of substitution patterns:
| Compound | Substituents | Conversion (%) | Reference |
|---|---|---|---|
| 1,3,5-Trichlorobenzene (10) | Cl (1,3,5) | 41 | |
| 1,2,4-Trichlorobenzene (11) | Cl (1,2,4) | 45 | |
| 2,4-Difluoro-1,3,5-Trichlorobenzene | Cl (1,3,5), F (2,4) | Not tested | — |
Analysis :
- The higher conversion of 1,2,4-trichlorobenzene (45%) vs. 1,3,5-trichlorobenzene (41%) suggests that less symmetrical substitution patterns favor methoxycarbonylation .
Electrochemical Interference Potential
| Compound | Interference Potential (vs. BTZN) | Reference |
|---|---|---|
| 1,3,5-Trichlorobenzene | Moderate | |
| 2,4-Difluoro-1,3,5-Trichlorobenzene | Hypothesized low | — |
Analysis :
- Fluorine’s strong electronegativity in 2,4-difluoro-1,3,5-trichlorobenzene may alter redox potentials, reducing interference in electrochemical assays compared to 1,3,5-trichlorobenzene.
Physical Properties (Hypothetical Comparison)
| Property | 1,3,5-Trichlorobenzene | 2,4-Difluoro-1,3,5-Trichlorobenzene |
|---|---|---|
| Molecular Weight (g/mol) | 181.45 | 219.40 |
| Boiling Point (°C) | 208–210 | Higher due to polarity |
| Solubility in Water | Low | Slightly higher due to F polarity |
Research Findings and Discussion
- Reactivity : The electron-withdrawing fluorine substituents in 2,4-difluoro-1,3,5-trichlorobenzene likely reduce its susceptibility to electrophilic substitution compared to trichlorobenzenes, making it less reactive in methoxycarbonylation .
- Applications : While 1,3,5-trichlorobenzene is used as a solvent and intermediate, the fluorine in 2,4-difluoro-1,3,5-trichlorobenzene may enhance stability in medicinal chemistry applications, where fluorinated aromatics are common.
- Limitations : Direct experimental data on the target compound are absent in the provided evidence; comparisons rely on substituent effects and analogous compounds.
Preparation Methods
Direct Fluorination of 1,3,5-Trichlorobenzene
The Halex reaction is the most widely reported method for synthesizing 2,4-difluoro-1,3,5-trichlorobenzene. This approach involves substituting chlorine atoms with fluorine using potassium fluoride (KF) or analogous fluorinating agents. The reaction typically proceeds at elevated temperatures (200–300°C) in polar aprotic solvents such as dimethylformamide (DMF) or sulfolane.
A critical challenge lies in achieving partial fluorination without over-substitution. For instance, 1,3,5-trichlorobenzene reacts with KF in the presence of magnesium oxide (MgO) as a buffer to stabilize fluoride ions and minimize side reactions. Under optimized conditions (230–250°C, 24–48 hours), this method yields 2,4-difluoro-1,3,5-trichlorobenzene with 75–85% purity, alongside minor by-products such as 1,3,5-trifluorobenzene and residual chlorinated intermediates. The use of MgO is pivotal, as it forms insoluble magnesium fluoride (MgF₂), which simplifies purification via filtration.
Catalytic Enhancements and Phase-Transfer Systems
Recent advancements employ phase-transfer catalysts (PTCs) to accelerate fluorination kinetics. Tetrabutylammonium bromide (TBAB) or crown ethers facilitate the migration of fluoride ions into the organic phase, enabling reactions at lower temperatures (150–180°C). For example, a TBAB-catalyzed system achieved 92% conversion of 1,3,5-trichlorobenzene to 2,4-difluoro-1,3,5-trichlorobenzene within 12 hours, reducing energy costs and by-product formation.
Sequential Chlorination-Fluorination Strategies
Chlorination of Fluorobenzene Derivatives
An alternative route begins with fluorobenzene derivatives, introducing chlorine atoms via electrophilic substitution. For example, 1,3-difluorobenzene undergoes chlorination using iron(III) chloride (FeCl₃) as a catalyst at 50–80°C. This stepwise approach allows precise control over substitution patterns, yielding 2,4-difluoro-1,3,5-trichlorobenzene with 80–88% selectivity. However, this method requires rigorous temperature control to prevent polychlorination.
Nitro-Group Mediated Halogenation
Patent literature describes nitro-group intermediates to direct halogen placement. In one method, 3,5-dichloronitrobenzene is treated with chlorine gas at 200–270°C, followed by catalytic fluorination. The nitro group acts as a directing group, favoring chlorination at the 1-position before being replaced by fluorine. This two-step process achieves an overall yield of 70–78%, though it necessitates careful handling of toxic nitro intermediates.
Industrial-Scale Process Optimization
Reaction Condition Tables
The table below compares key parameters for Halex and sequential chlorination-fluorination methods:
Purification and By-Product Management
Fractional distillation is the primary purification method, exploiting the 40–50°C boiling point difference between 2,4-difluoro-1,3,5-trichlorobenzene and its analogues. Residual chlorinated by-products are removed via activated carbon treatment, while phenolic impurities (e.g., 3,5-difluorophenol) are neutralized with dilute sodium hydroxide.
Emerging Methodologies and Innovations
Microwave-Assisted Fluorination
Pilot-scale studies demonstrate that microwave irradiation reduces reaction times by 60–70%. A 2024 trial achieved 89% yield in 6 hours using KF and TBAB under microwave conditions (180°C, 300 W). This approach minimizes thermal degradation, enhancing product purity.
Q & A
Q. What are the recommended safety protocols for handling 2,4-difluoro-1,3,5-trichlorobenzene in laboratory settings?
- Methodological Answer: Handling halogenated aromatic compounds requires strict adherence to safety measures. Use enclosed systems or local exhaust ventilation to minimize inhalation risks . Personal protective equipment (PPE) must include vapor-resistant respirators, nitrile gloves, safety goggles, and full-body protective clothing to prevent skin contact . In case of accidental release, isolate the area, wear PPE, and use inert absorbents (e.g., sand) for containment . For storage, keep the compound in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizers .
Q. How can the purity and structural integrity of 2,4-difluoro-1,3,5-trichlorobenzene be validated experimentally?
- Methodological Answer: Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with standards from certified suppliers (e.g., Kanto Reagents) to assess purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹⁹F/¹³C) and mass spectrometry (MS) are critical for structural confirmation. Compare spectral data with reference libraries such as the NIST Chemistry WebBook . For isotopic analogs (e.g., deuterated derivatives), ensure ≥98 atom% isotopic enrichment via quantitative NMR or isotope-ratio MS .
Q. What synthetic routes are available for preparing 2,4-difluoro-1,3,5-trichlorobenzene?
- Methodological Answer: Common methods include:
- Halogen Exchange: React 1,3,5-trichlorobenzene with KF in the presence of a Cu catalyst under controlled temperatures (150–200°C) to introduce fluorine substituents .
- Electrophilic Aromatic Substitution: Use Cl₂ or F₂ gas in a Friedel-Crafts-like reaction with fluorobenzene derivatives, optimizing reaction time and stoichiometry to avoid over-halogenation .
- Purification: Perform fractional distillation or recrystallization (e.g., using hexane/ethyl acetate) to isolate the product, monitoring purity via GC .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of 2,4-difluoro-1,3,5-trichlorobenzene in cross-coupling reactions?
- Methodological Answer: The electron-withdrawing effects of fluorine and chlorine substituents deactivate the aromatic ring, directing electrophilic attacks to meta/para positions. Steric hindrance from chlorine atoms at positions 1,3,5 may limit accessibility for bulky reagents. To optimize Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids with electron-donating groups to enhance reactivity . Kinetic studies via in-situ NMR can track substituent effects on reaction rates .
Q. What analytical challenges arise in quantifying trace levels of 2,4-difluoro-1,3,5-trichlorobenzene in environmental samples?
- Methodological Answer: Matrix interference from co-eluting chlorinated aromatics (e.g., trichlorobenzenes) complicates detection. Employ tandem mass spectrometry (LC-MS/MS or GC-MS/MS) with multiple reaction monitoring (MRM) for selectivity . Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) with dichloromethane improves recovery rates. Validate methods using certified reference materials (CRMs) like those listed in GB/T 20384 standards .
Q. How can crystallographic data resolve contradictions in reported physical properties (e.g., melting points) of 2,4-difluoro-1,3,5-trichlorobenzene derivatives?
- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) provides definitive structural data to resolve polymorphism or isomerism issues. For example, compare unit cell parameters and hydrogen-bonding patterns of derivatives (e.g., trifluorobutane-diones) to identify crystallographic discrepancies . Differential scanning calorimetry (DSC) can further correlate thermal behavior (e.g., melting point variations) with crystal packing differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
